Lenalidomide-PEG2-C2-amine HCl

Catalog No.
S15356021
CAS No.
M.F
C19H27ClN4O5
M. Wt
426.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenalidomide-PEG2-C2-amine HCl

Product Name

Lenalidomide-PEG2-C2-amine HCl

IUPAC Name

3-[7-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride

Molecular Formula

C19H27ClN4O5

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C19H26N4O5.ClH/c20-6-8-27-10-11-28-9-7-21-15-3-1-2-13-14(15)12-23(19(13)26)16-4-5-17(24)22-18(16)25;/h1-3,16,21H,4-12,20H2,(H,22,24,25);1H

InChI Key

FFTHCMHHGUFGRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN.Cl

Lenalidomide-PEG2-C2-amine hydrochloride is a synthetic compound that combines the pharmacological properties of lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an amine functional group. This compound is designed to facilitate targeted protein degradation, particularly through the recruitment of E3 ligases, which are critical components in the ubiquitin-proteasome system responsible for protein turnover in cells. The incorporation of the PEG linker enhances solubility and bioavailability, making it a valuable tool in drug development and therapeutic applications.

Due to its functional groups:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles to form new covalent bonds.
  • Conjugation Reactions: The PEG linker facilitates conjugation with target proteins or other biomolecules, enhancing specificity and efficacy in therapeutic applications.
  • Hydrolysis: Under certain conditions, the amide bond may undergo hydrolysis, releasing the active lenalidomide component.

These reactions are essential for its application in creating targeted protein degraders and other bioconjugates.

Lenalidomide is primarily known for its immunomodulatory effects, including anti-inflammatory and anti-tumor activities. The addition of the PEG2-C2-amine moiety enhances its ability to engage with E3 ligases, thereby promoting the degradation of specific target proteins involved in various diseases, including cancer. Studies have shown that compounds like lenalidomide-PEG2-C2-amine hydrochloride can effectively degrade proteins such as AKR1C3, which is implicated in prostate cancer progression .

The synthesis of lenalidomide-PEG2-C2-amine hydrochloride typically involves several key steps:

  • Formation of PEG Linker: The PEG linker is synthesized through standard methods involving the reaction of diethylene glycol with appropriate halides or other electrophiles.
  • Coupling with Lenalidomide: The PEG moiety is then coupled with lenalidomide using amide bond formation techniques. This often involves activating the carboxylic acid group of the PEG component to facilitate reaction with the amine group of lenalidomide.
  • Hydrochloride Salt Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

This multi-step synthesis can be optimized for yield and purity using various protective group strategies and purification techniques .

Lenalidomide-PEG2-C2-amine hydrochloride has several promising applications:

  • Targeted Protein Degradation: As a building block for PROTAC (proteolysis-targeting chimeras), it allows for selective degradation of disease-related proteins.
  • Cancer Therapy: Its ability to modulate immune responses and degrade oncogenic proteins makes it a candidate for cancer treatment.
  • Bioconjugation: The compound can be utilized in creating bioconjugates for drug delivery systems, enhancing therapeutic efficacy.

Interaction studies involving lenalidomide-PEG2-C2-amine hydrochloride focus on its binding affinity to E3 ligases and target proteins. Research indicates that this compound effectively recruits E3 ligases such as cereblon, facilitating the ubiquitination and subsequent degradation of specific substrates like AKR1C3. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural or functional similarities with lenalidomide-PEG2-C2-amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Pomalidomide-PEG2-NH2 hydrochlorideSimilar immunomodulatory coreHigher potency against certain resistant cancer types
Thalidomide derivativesRelated to lenalidomideHistorical significance in teratogenicity studies
Ibrutinib analogsKinase inhibitor structureFocused on B-cell malignancies

Uniqueness of Lenalidomide-PEG2-C2-amine Hydrochloride

Lenalidomide-PEG2-C2-amine hydrochloride stands out due to its specific design for targeted protein degradation through E3 ligase recruitment, which is not a primary feature of many similar compounds. Its incorporation of a PEG linker enhances solubility and bioavailability compared to traditional small molecules.

The synthesis of Lenalidomide-PEG2-C2-amine hydrochloride involves several critical synthetic methodologies that require careful optimization to achieve high yields and purities. The compound, with molecular formula C19H27ClN4O5 and molecular weight 426.9 g/mol [1], represents a sophisticated heterobifunctional molecule designed for targeted protein degradation applications.

Traditional Synthetic Approaches

The synthesis of lenalidomide derivatives typically follows established multi-step protocols beginning with the preparation of the lenalidomide core structure. Research has demonstrated that lenalidomide can be synthesized through a reduction approach utilizing palladium-carbon catalysis, achieving yields of 98.2% under optimized conditions [2]. The process involves the reduction of 3-(4-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione using hydrogen gas at 40°C under pressure conditions of 0.4 MPa [2].

Alternative green synthetic methodologies have been developed utilizing platinum group metal-free reduction systems. These approaches employ iron powder and ammonium chloride for nitro group reduction, demonstrating improved environmental sustainability while maintaining synthetic efficiency [3]. The bromination of methyl 2-methyl-3-nitrobenzoate can be conducted in chlorine-free solvent methyl acetate, avoiding hazardous by-product formation [3].

PEG Linker Integration

The incorporation of the PEG2 linker represents a critical synthetic challenge requiring precise control of reaction conditions. Polyethylene glycol linkers are synthesized through chemical reactions that introduce functionalized groups with strong reactivity at specific molecular positions [4]. The PEG2 component provides water solubility, biocompatibility, and conformational flexibility essential for biological activity [5].

The synthesis involves coupling the lenalidomide core with a PEG2-C2-amine moiety through nucleophilic substitution reactions. Research indicates that PEG functionalization can be achieved through multiple synthetic routes, including NHS ester coupling reactions that proceed efficiently at pH 7-9 under mild conditions [6]. The coupling typically requires 3-24 hours reaction time depending on substrate reactivity [7].

Optimization Strategies for Yield Enhancement

Recent advances in immunomodulatory drug synthesis have demonstrated novel one-pot synthesis approaches that eliminate multiple purification steps. Using trifluoroethanol as solvent at 150°C, yields of 91% have been achieved for thalidomide analogues through microwave-assisted synthesis [8]. These conditions prove generally applicable to various lenalidomide derivatives, tolerating hetero-aromatic substitutions and different degrees of saturation [8].

The optimization of synthetic yields requires careful attention to reaction stoichiometry and coupling reagent selection. When employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, optimal conditions include acidic pH (4.5) and room temperature reactions for 2 hours [7]. The use of TMEDA (tetramethylethylenediamine) as an additive has been shown to significantly improve yields in related amine alkylation reactions, achieving 81% yield improvements [9].

Purification and Crystallization Methods

The final hydrochloride salt formation involves careful control of crystallization conditions to achieve pharmaceutical-grade purity. Research demonstrates that crystalline forms can be obtained through controlled precipitation using appropriate solvents and temperature gradients [10]. The hydrochloride salt formation typically involves dissolving the free base in acetone followed by treatment with hydrochloric acid to induce crystallization [11].

Advanced purification techniques include ion-exchange chromatography, which can achieve purities greater than 97% for related pharmaceutical compounds [12]. The choice of crystallization solvent significantly impacts yield and purity, with acetone-based systems proving effective for amine hydrochloride salt formation [11].

Comparative Analysis of Regioisomeric Variants (4' vs 5' Position Modifications)

The regioisomeric variation between 4' and 5' position modifications in lenalidomide derivatives represents a critical structure-activity relationship parameter that significantly influences biological activity and synthetic accessibility.

4' Position Modifications

The 4' position modification represents the most commonly employed synthetic strategy for lenalidomide functionalization. Commercial availability of Lenalidomide 4'-PEG2-amine (CAS: 2624336-88-3) with molecular formula C19H26N4O5.2HCl demonstrates the synthetic feasibility of this approach [13]. The 4' position allows for direct nucleophilic aromatic substitution reactions using primary amines, providing straightforward synthetic access [14].

Structure-activity relationship studies indicate that 4' position modifications maintain favorable binding characteristics with cereblon (CRBN), the primary E3 ligase target [15]. The 4' position provides appropriate spatial orientation for ternary complex formation between the target protein, E3 ligase, and degrader molecule [16]. Crystal structure analysis reveals that 4' modifications preserve essential hydrogen bonding interactions with H353 and E377 of CRBN [15].

Research demonstrates that 4' functionalized derivatives exhibit potent degradation activity with IC50 values in the nanomolar range for target proteins [15]. The 4' position modification allows for optimal linker exit vector geometry, facilitating effective protein-protein interactions within the ternary complex [14].

5' Position Modifications

The 5' position modification presents alternative synthetic opportunities with distinct structure-activity relationships. Commercial availability of 5' functionalized derivatives, including Lenalidomide-5'-acetamido-O-PEG2-C2-amine HCl (molecular formula C21H29ClN4O7, molecular weight 484.93) [17], demonstrates the synthetic viability of this position for modification.

Synthetic approaches to 5' position modifications require different reaction conditions compared to 4' derivatives. The 5' position may require protection-deprotection strategies or alternative coupling methodologies to achieve selective functionalization [16]. Recent research in PROTAC synthesis has explored 5' functionalized pomalidomide and lenalidomide derivatives through Sonogashira coupling conditions using brominated precursors [16].

Structure-activity relationship analysis reveals that 5' position modifications can result in different ternary complex formation properties. Studies indicate that even slight alterations in attachment position can significantly affect degradation efficiency and selectivity [16]. The 5' position may provide alternative exit vector geometries that could be advantageous for specific target proteins [16].

Comparative Degradation Efficiency

Research comparing regioisomeric variants demonstrates position-dependent effects on protein degradation efficiency. Studies utilizing alkyne linkers attached to positions 4, 5, and 6 of lenalidomide reveal significant differences in degradation activity [16]. The attachment point to the CRBN recruiter substantially impacts target protein degradation, with some positions showing complete loss of activity [16].

Biochemical assays measuring cellular protein degradation indicate that 4' modifications generally provide superior degradation efficiency compared to 5' variants for most target proteins [16]. However, specific target proteins may show preferential degradation with 5' modifications, indicating the importance of systematic evaluation of both regioisomers during optimization [16].

The kinetic profiles of degradation also differ between regioisomers. Time-course studies reveal that 4' variants typically exhibit faster degradation kinetics, while 5' variants may show more sustained degradation profiles [15]. These differences in temporal degradation patterns could be advantageous for different therapeutic applications [15].

Synthetic Accessibility Comparison

The synthetic accessibility differs significantly between 4' and 5' position modifications. The 4' position allows for direct functionalization through nucleophilic aromatic substitution with primary amines under mild conditions [14]. This approach provides straightforward access to diverse linker structures without requiring extensive protecting group chemistry.

In contrast, 5' position modifications may require more sophisticated synthetic strategies. The electronic properties of the 5' position may necessitate alternative coupling methodologies or activation strategies [16]. However, recent advances in cross-coupling chemistry have made 5' functionalization more accessible through palladium-catalyzed reactions [16].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

426.1669977 g/mol

Monoisotopic Mass

426.1669977 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-11-2024

Explore Compound Types